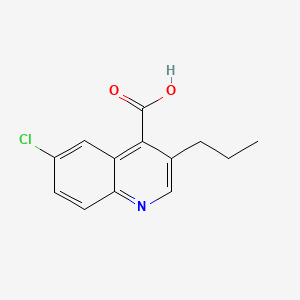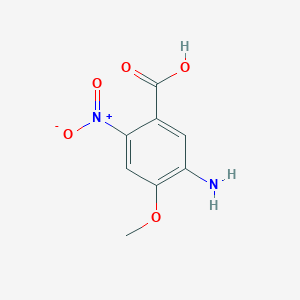![molecular formula C11H21NO3 B13553465 tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]-N-methylcarbamate](/img/structure/B13553465.png)
tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]-N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[1-(2-hydroxyethyl)cyclopropyl]-N-methylcarbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyclopropyl ring, and a hydroxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with a cyclopropyl derivative. One common method involves the use of tert-butyl chloroformate and cyclopropylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[1-(2-hydroxyethyl)cyclopropyl]-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Alkyl halides or aryl halides can be used in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]-N-methylcarbamate is used as a building block for the synthesis of more complex molecules. It can be employed in the preparation of various functionalized carbamates and amines .
Biology: In biological research, this compound is used as a probe to study enzyme-catalyzed reactions. It can be used to investigate the activity of carbamate-hydrolyzing enzymes and their inhibitors .
Medicine: It can be used in the synthesis of pharmaceuticals that target specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pesticides. It can be employed as a precursor for the synthesis of insecticides and herbicides .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]-N-methylcarbamate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, while the carbamate group can undergo hydrolysis to release active intermediates. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
tert-Butyl N-(2-hydroxyethyl)carbamate: Similar structure but lacks the cyclopropyl ring.
tert-Butyl N-(1-hydroxyethyl)cyclopropylcarbamate: Similar structure but with a different substitution pattern on the cyclopropyl ring.
Uniqueness: tert-Butyl N-[1-(2-hydroxyethyl)cyclopropyl]-N-methylcarbamate is unique due to the presence of both a hydroxyethyl group and a cyclopropyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H21NO3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]-N-methylcarbamate |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12(4)11(5-6-11)7-8-13/h13H,5-8H2,1-4H3 |
InChI Key |
UKFXENSEWADTTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1(CC1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


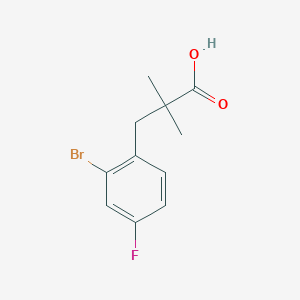

![Methyl({[4-(propan-2-yloxy)phenyl]methyl})aminehydrochloride](/img/structure/B13553385.png)

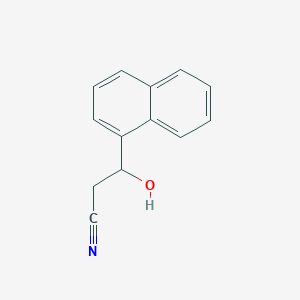
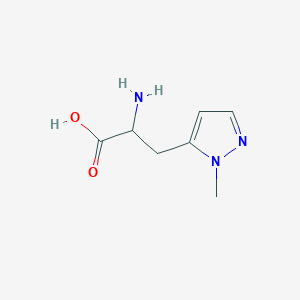

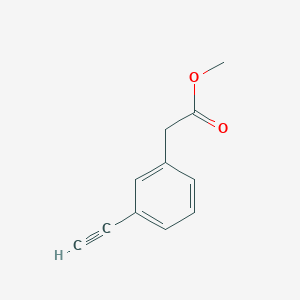
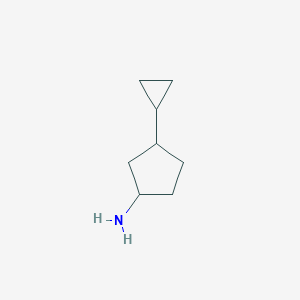

![methyl 2-{[(2E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enoyl]amino}benzoate](/img/structure/B13553425.png)
![tert-butyl N-[(3-hydroxypyridin-2-yl)methyl]carbamate](/img/structure/B13553441.png)
